4-Chloro-3-(trifluoromethoxy)pyridine
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Overview
Description
4-Chloro-3-(trifluoromethoxy)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a chlorine atom at the 4-position and a trifluoromethoxy group at the 3-position on the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(trifluoromethoxy)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 4-chloropyridine with trifluoromethoxide anion. This reaction typically requires the use of a strong base, such as sodium hydride, and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Another approach involves the direct fluorination of 4-chloro-3-methoxypyridine using a fluorinating agent such as trifluoromethyl hypofluorite
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, and allow for the efficient production of the compound with high purity and yield. The use of automated systems also minimizes the risk of human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, at positions ortho and para to the nitrogen atom.
Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxide derivatives or reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO), and various nucleophiles.
Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives of pyridine.
Oxidation and Reduction: Formation of pyridine N-oxides or dihydropyridine derivatives.
Scientific Research Applications
4-Chloro-3-(trifluoromethoxy)pyridine has several scientific research applications:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents. Its unique chemical properties, such as increased lipophilicity and metabolic stability, make it valuable in drug design and development.
Agrochemicals: It is used in the synthesis of herbicides, insecticides, and fungicides. The presence of the trifluoromethoxy group enhances the biological activity and environmental stability of these agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its ability to impart desirable properties like thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(trifluoromethoxy)pyridine depends on its specific application. In pharmaceuticals, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethoxy group can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic effects.
In agrochemicals, the compound may inhibit key enzymes or disrupt essential biological processes in pests, leading to their death or reduced activity. The presence of the trifluoromethoxy group can enhance the compound’s ability to penetrate biological membranes and increase its overall efficacy.
Comparison with Similar Compounds
4-Chloro-3-(trifluoromethoxy)pyridine can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group. The trifluoromethoxy group imparts greater electron-withdrawing effects and increased lipophilicity compared to the trifluoromethyl group.
4-Chloro-3-(difluoromethoxy)pyridine: This compound has a difluoromethoxy group instead of a trifluoromethoxy group. The trifluoromethoxy group provides greater metabolic stability and resistance to enzymatic degradation.
4-Chloro-3-(methoxy)pyridine: This compound has a methoxy group instead of a trifluoromethoxy group. The trifluoromethoxy group enhances the compound’s chemical and thermal stability compared to the methoxy group.
Properties
Molecular Formula |
C6H3ClF3NO |
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Molecular Weight |
197.54 g/mol |
IUPAC Name |
4-chloro-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-2-11-3-5(4)12-6(8,9)10/h1-3H |
InChI Key |
IPSOZIVRGVNYLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Cl)OC(F)(F)F |
Origin of Product |
United States |
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